![molecular formula C12H15N3O3 B2642202 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 929840-56-2](/img/structure/B2642202.png)
6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of considerable research. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs, where 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad spectrum antimicrobial activity .Molecular Structure Analysis
The molecular structure of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is represented by the molecular formula C12H15N3O3 .Chemical Reactions Analysis
Quinazolines have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria . A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized and evaluated for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” include a molecular weight of 249.2658 . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Antimalarial Activity
Research into quinazolines, including derivatives similar to 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one, has highlighted their potential in treating malaria. A study focused on the synthesis and evaluation of these compounds for their antimalarial activity, identifying promising drug leads with high antimalarial activity through structure-activity relationship studies (Mizukawa et al., 2021).
Synthesis Techniques
Another aspect of research involving this chemical compound involves the development of novel synthesis techniques. For example, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, showcasing an effective approach to creating various quinazoline derivatives (Costa et al., 2004).
Anti-tubercular Activity
Compounds based on the quinazoline scaffold, including 6,7-dimethoxy derivatives, have been identified as novel inhibitors of Mycobacterium tuberculosis. These findings indicate a potential avenue for developing new anti-tubercular agents with limited toxicity and significant potency (Asquith et al., 2019).
Anti-inflammatory and Anticancer Agents
Research has also explored the combination of quinolone and quinazolinone pharmacophores, resulting in compounds with potent anti-inflammatory and anticancer properties. These studies aim to design molecules with enhanced activity through structural optimization, targeting specific biological pathways such as NF-κB inhibition (Kumar et al., 2018).
Chemical Synthesis and Characterization
The synthesis and characterization of quinazolin-4(3H)-ones from β-aminoamides and orthoesters have been detailed, offering insights into the chemical properties and potential applications of these compounds in various fields of research (Gavin et al., 2018).
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(methylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNVLDWFJIBEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

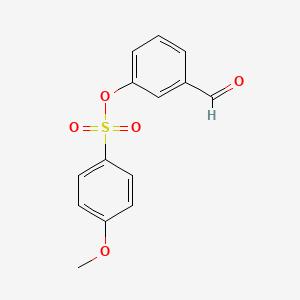

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)

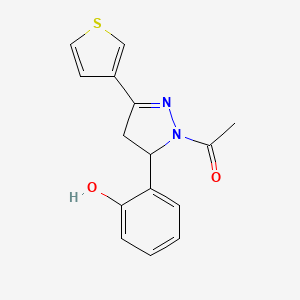
![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)
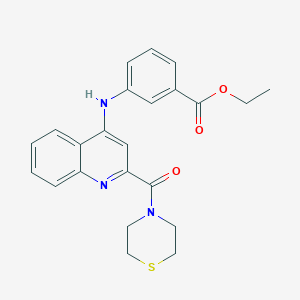
![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
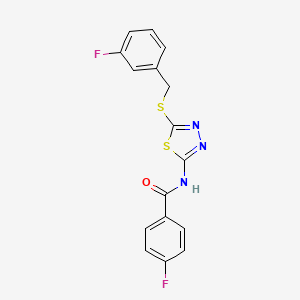
![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)
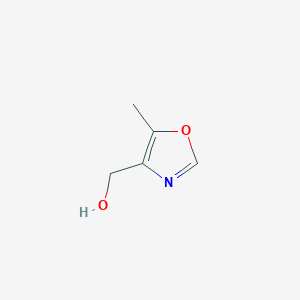
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)

